molecular formula C10H8BrFN2 B1444957 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole CAS No. 1029715-40-9

1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole

Cat. No. B1444957
M. Wt: 255.09 g/mol
InChI Key: ILWFEMCXEITUSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl was achieved by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, Flubrotizolam has a molecular weight of 377.24 g·mol −1 . Its structure includes a thienotriazolodiazepine skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Flubrotizolam has a molecular weight of 377.24 g·mol −1 . Another compound, 4-Bromo-2-fluorophenyl methyl sulphone, has a molecular weight of 253.09 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrazole Compounds : Pyrazole compounds, including those structurally related to 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole, have been synthesized using chalcones and hydrazine hydrate. These compounds are characterized by X-ray single crystal structure determination, revealing insights into their molecular structures (Loh et al., 2013).

Antimicrobial Properties

  • Pyrazolyl-oxopropyl-quinazolinones with Biological Activity : Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one structures, similar to the given compound, have significant antimicrobial activities. The synthesis of these compounds involves microwave irradiation, and they exhibit notable properties when evaluated for their antimicrobial activity (Raval et al., 2012).

Catalytic Applications

  • Use in Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-containing compounds have been used as ligands to stabilize metal complexes in cross-coupling reactions. The steric and electrophilic properties of these metal complexes can be fine-tuned by substituting different groups on the pyrazole ring, impacting their catalytic activity (Ocansey et al., 2018).

Potential as Pharmaceutical Agents

  • Potential in Drug Discovery : Pyrazoles, including derivatives similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole, are active molecules in novel drug discovery. Studies have synthesized such compounds and evaluated their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to examine the interactions of these compounds with specific enzymes, suggesting their potential as future pharmaceutical agents (Thangarasu et al., 2019).

Safety And Hazards

Safety and hazards associated with similar compounds have been documented. For instance, 4-Bromo-2-fluorophenyl methyl sulphone has hazard statements H302, H315, H318, and H335 .

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFEMCXEITUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-(bromomethyl)-2-fluorobenzene (0.268 g, 1.0 mmol), 1H-pyrazole (0.0681 g, 1.0 mmol) and cesium carbonate (0.489 g, 1.5 mmol) in N,N-dimethylformamide (1.0 mL) was heated at 90° C. for 3 h. After cooling to RT, the mixture was diluted with EtOAc, and filtered. The filtrate was washed with water and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue (210 mg, 82.3%) was directly used in next step without further purification. LCMS: (M+H)=256.9/254.9.
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.0681 g
Type
reactant
Reaction Step One
Quantity
0.489 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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